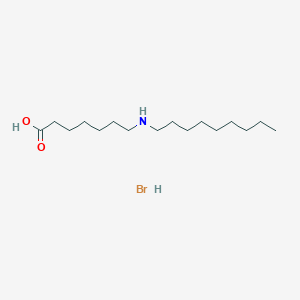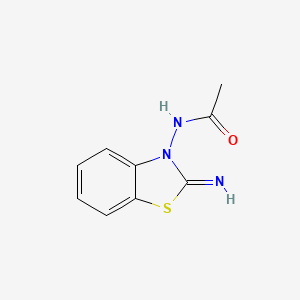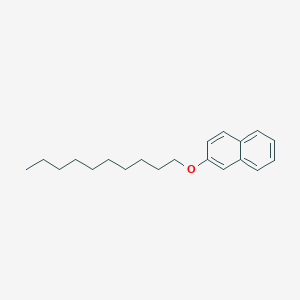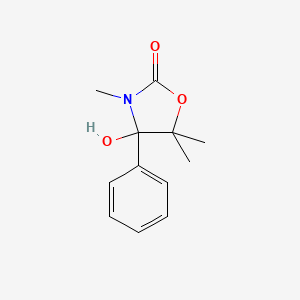
7-(Nonylamino)heptanoic acid;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Nonylamino)heptanoic acid;hydrobromide is a chemical compound with the molecular formula C16H33NO2. It is a derivative of heptanoic acid, where a nonylamino group is attached to the seventh carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Nonylamino)heptanoic acid;hydrobromide typically involves the reaction of heptanoic acid with nonylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Nonylamino)heptanoic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The compound can undergo substitution reactions, where the nonylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
7-(Nonylamino)heptanoic acid;hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(Nonylamino)heptanoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Aminoheptanoic acid: A similar compound with an amino group instead of a nonylamino group.
Heptanoic acid: The parent compound without any amino substitution.
Nonylamine: The amine counterpart without the heptanoic acid moiety.
Uniqueness
7-(Nonylamino)heptanoic acid;hydrobromide is unique due to the presence of both a nonylamino group and a heptanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
61042-48-6 |
|---|---|
Formule moléculaire |
C16H34BrNO2 |
Poids moléculaire |
352.35 g/mol |
Nom IUPAC |
7-(nonylamino)heptanoic acid;hydrobromide |
InChI |
InChI=1S/C16H33NO2.BrH/c1-2-3-4-5-6-8-11-14-17-15-12-9-7-10-13-16(18)19;/h17H,2-15H2,1H3,(H,18,19);1H |
Clé InChI |
SGVFPXLMYLRPJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNCCCCCCC(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)

![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)

![2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate](/img/structure/B14596757.png)
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)



![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)
